molecular formula C14H16BF4Rh- B1279077 Bis(norbornadiene)rhodium(I) tetrafluoroborate CAS No. 36620-11-8

Bis(norbornadiene)rhodium(I) tetrafluoroborate

Cat. No. B1279077
CAS RN: 36620-11-8
M. Wt: 373.99 g/mol
InChI Key: ZWPWNBFOFVFMPP-UHFFFAOYSA-N
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Description

Molecular and Crystal Structure Analysis

The molecular and crystal structure of bis(μ-acetato)-bis(norbornadiene)dirhodium(I) has been extensively studied, revealing its role as a catalyst in the isomerization of quadricyclane to norbornadiene. The compound crystallizes in a monoclinic space group with specific unit cell constants. The Rh-Rh distance is notably 3.1050 (7) Å, and each rhodium atom is bonded to two olefin moieties of a norbornadiene ligand and two oxygen atoms of bridging acetate ligands. The coordination sphere of each Rh atom is approximately square-planar, with average Rh-olefin and Rh-O distances of 1.975 (4) Å and 2.106 (7) Å, respectively. The dihedral angle between the coordination planes is significant, and the proximity of hydrogen atoms on the norbornadiene groups suggests strong steric interactions within the dimer .

Synthesis Analysis

The synthesis of bis(μ-acetato)-bis(norbornadiene)dirhodium(I) is not explicitly detailed in the provided data. However, its structural characterization implies a careful synthetic approach to maintain the integrity of the Rh-Rh bond and the coordination environment. The synthesis likely involves the combination of rhodium precursors with norbornadiene and acetate ligands under controlled conditions to yield the dimeric structure .

Chemical Reactions Analysis

Bis(μ-acetato)-bis(norbornadiene)dirhodium(I) acts as a catalyst for the isomerization of quadricyclane to norbornadiene, indicating its potential in catalytic transformations. The compound's ability to facilitate this reaction demonstrates its chemical reactivity and the importance of its molecular structure in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(μ-acetato)-bis(norbornadiene)dirhodium(I) are inferred from its crystal structure and catalytic activity. The square-planar coordination and steric interactions between ligands suggest a complex with significant stability and rigidity, which are essential for its catalytic function. The compound's solubility, melting point, and other physical properties are not provided but would be expected to correlate with its crystalline nature and dimeric form .

Di-μ-trifluoroacetato-bis[norbornadiene-rhodium(I)] serves as a catalyst for the cyclodimerization of norbornadiene. It exhibits different behaviors in nonpolar and polar solvents, appearing as a dimeric complex in the former and a monomeric complex in the latter. The reaction products vary depending on the ligand environment and solvent, with [2+2]-, [4+2]-, or [4+4]-cycloadditions of norbornadiene being possible outcomes. This suggests that the compound's reactivity is highly dependent on its immediate chemical environment .

Relevant Case Studies

While specific case studies are not mentioned in the provided data, the catalytic activities of both bis(μ-acetato)-bis(norbornadiene)dirhodium(I) and di-μ-trifluoroacetato-bis[norbornadiene-rhodium(I)] in isomerization and cyclodimerization reactions, respectively, serve as practical examples of their utility in organic synthesis. These reactions are likely to be of interest in the development of new synthetic methodologies and the production of complex organic compounds .

Scientific Research Applications

Catalysis and Reactivity Studies

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate is used in cyclometalation reactions, displaying unique reactivity trends and catalytic behaviors. For example, it's involved in the displacement of norbornadiene and formation of chelate complexes at room temperature, leading to cyclometalated Rh(III) benzyl hydride complexes at elevated temperatures. This study highlights the compound's role in C-H and C-O oxidative additions and the impact of ligand structures on its reactivity (Sjoevall, Andersson, & Wendt, 2001).

  • In asymmetric synthesis, bis(norbornadiene)rhodium(I) tetrafluoroborate has been employed as a catalyst for the enantioselective hydrogenation of β-aryloxy-α,β-unsaturated esters, producing β-aryloxycarboxylic esters with high yield and enantioselectivity. This showcases the compound's versatility in facilitating stereocontrolled chemical reactions and its tolerance to a range of substituents (Stewart et al., 2012).

  • The compound's catalytic prowess is also evident in studies involving cationic rhodium(I) complexes, where it forms part of catalyst systems used in acetophenone hydrosilylation and dimethyl itaconate hydrogenation. These studies provide insights into the compound's application in fine chemical synthesis and its potential in industrially relevant catalytic processes (Cadierno et al., 2010).

Advanced Material Synthesis

  • Bis(norbornadiene)rhodium(I) tetrafluoroborate has been used as a catalyst in the transformation of diiodinated carbazoles to bis(triethoxysilyl)carbazoles, which are precursors for sol–gel polymerization. This application underlines the compound's role in the synthesis of advanced materials and mesoporous structures (Maegawa, Goto, Inagaki, & Shimada, 2006).

  • Its application extends to the field of asymmetric catalysis and chiral synthesis. For instance, it catalyzes the asymmetric synthesis of αvβ6 integrin inhibitors for treating idiopathic pulmonary fibrosis, demonstrating its significance in the development of therapeutically relevant molecules (Procopiou, Barrett, Copley, & Tame, 2017).

Safety And Hazards

Bis(norbornadiene)rhodium(I) tetrafluoroborate is classified as a flammable solid and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

While the future directions for the use of Bis(norbornadiene)rhodium(I) tetrafluoroborate are not explicitly mentioned in the available resources, its use in hydrogenation and isomerization reactions, as well as its role as a catalyst in the synthesis of various compounds, suggest that it will continue to be an important reagent in organic synthesis .

properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8.BF4.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h2*1-4,6-7H,5H2;;/q;;-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPWNBFOFVFMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF4Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448239
Record name Bis(norbornadiene)rhodium(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(norbornadiene)rhodium(I) tetrafluoroborate

CAS RN

36620-11-8
Record name Bis(norbornadiene)rhodium(I) tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(norbornadiene)rhodium(I) tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AO NV, OR Lane - 2006 - pim-resources.coleparmer.com
General Information: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. Dangerous fire hazard in the form of dust when exposed to heat or flame. Extinguishing Media: Use foam, dry chemical, or carbon dioxide.
Number of citations: 2 pim-resources.coleparmer.com
S Chakrabarty, V Shoba… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
(precatalyst for enantioselective transformations and cross‐coupling reactions) Alternate names: bis (norbornadiene)(tetrafluoroborato) rhodium, Rh (nbd) 2BF4. Physical Data: mp 136.9–139.9° C. Solubility: soluble in CH2Cl2, insoluble in water. Form Supplied in: red crystalline solid; limited availability. Handling, Storage, and Precautions: keep container tightly closed in a dry and well‐ventilated place. Air and moisture sensitive. Store under inert gas. Avoid exposure to moisture and strong oxidizing reagents. Wear protective …
Number of citations: 0 onlinelibrary.wiley.com

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